(1S)-1-Amino-2-(1H-indol-3-YL)ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(1S)-1-amino-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5,11H2/t10-/m0/s1 |
InChI Key |
WNWJSYYPDDQIQV-JTQLQIEISA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(N)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1s 1 Amino 2 1h Indol 3 Yl Ethanol and Analogues
Retrosynthetic Strategies for Indole-Substituted Amino Alcohols
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govamazonaws.com For a 1,2-amino alcohol like (1S)-1-Amino-2-(1H-indol-3-YL)ethanol, several disconnections can be considered.
A primary disconnection strategy targets the bond between the indole (B1671886) ring and the aminoethanol side chain (C3-Cγ bond). This leads to two key synthons: an electrophilic indole precursor and a nucleophilic 2-aminoethanol equivalent, or vice versa. Another powerful approach involves disconnecting the functional groups on the ethanolamine (B43304) side chain. amazonaws.com Key retrosynthetic disconnections include:
C-N Bond Disconnection: This approach suggests an amino group can be installed onto a chiral epoxy alcohol intermediate derived from an indole-substituted alkene. This route often involves the ring-opening of a chiral epoxide with an amine source.
C-O Bond Disconnection: This strategy is less common for 1,2-amino alcohols but could involve the reduction of an α-amino ketone. The main challenge here is the stereoselective reduction of the ketone while preserving the adjacent chiral center.
C-C Bond Disconnection: A logical disconnection is the C-C bond between the indole nucleus and the side chain. This leads back to a functionalized indole (e.g., indole-3-acetaldehyde or indole-3-acetonitrile) and a two-carbon unit containing the amino and hydroxyl groups. For instance, the Fischer indole synthesis is a classic method that could be adapted, involving the reaction of a phenylhydrazine (B124118) with a suitable ketone or aldehyde precursor to the amino alcohol side chain. quimicaorganica.org
These retrosynthetic pathways highlight the central challenge: the stereocontrolled installation of the two contiguous chiral centers of the amino alcohol moiety.
Table 1: Key Retrosynthetic Approaches for Indole Amino Alcohols
| Disconnection Strategy | Precursors | Key Transformation |
| C-N Bond Formation | Indole-derived epoxide + Amine source (e.g., NH₃) | Epoxide ring-opening |
| C-C Bond Formation (Aldol-type) | Indole-3-carboxaldehyde + Glycine enolate equivalent | Asymmetric aldol (B89426) reaction |
| C-C Bond Formation (Grignard-type) | Indole-3-magnesium halide + Amino-acetaldehyde derivative | Grignard addition |
| C-H Amination | Homoallylic alcohol derived from indole | Direct C-H functionalization |
Enantioselective Synthetic Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. mdpi.comnih.gov Therefore, producing single enantiomers of drug intermediates like this compound is crucial. mdpi.comnih.gov Enantioselective synthesis aims to create a specific enantiomer, avoiding the formation of the other. This is achieved through asymmetric catalysis, chiral auxiliaries, or biocatalysis.
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov This field is broadly divided into transition metal-catalysis and organocatalysis. For indole-based chiral heterocycles, designing reactions that proceed with high efficiency and excellent enantioselectivity is a primary goal. nih.govacs.org
Transition metal catalysts are powerful tools for creating stereocenters. Metals like palladium (Pd), iridium (Ir), and copper (Cu) have been used in various asymmetric transformations to build chiral amino alcohols and related structures.
Palladium (Pd) Catalysis: Palladium-catalyzed reactions, such as allylic C-H amination, offer a direct route to syn-1,2-amino alcohols. nih.gov In this approach, a chiral homoallylic N-tosyl carbamate (B1207046) can undergo diastereoselective allylic C-H amination, leading to vinyl anti-oxazolidinone products that are versatile precursors to the desired amino alcohols. nih.gov While direct applications to indole substrates are specific, the methodology's principles are broadly applicable. Another Pd-catalyzed reaction is the allylic etherification of oximes, which can be performed enantioselectively. thieme-connect.de
Iridium (Ir) Catalysis: Iridium-catalyzed allylic substitution reactions have been developed for the asymmetric synthesis of amino acid derivatives. nih.gov These reactions can create C-N bonds with high enantio- and diastereoselectivity, providing a pathway to chiral building blocks that could be further elaborated into indole amino alcohols. nih.gov
Copper (Cu) Catalysis: Copper-catalyzed asymmetric synthesis has been used to generate γ-amino alcohols featuring tertiary carbon stereocenters. researchgate.net These methods often involve the reaction of alkyne-functionalized substrates with amines. researchgate.net Copper catalysis has also been applied to the enantioselective synthesis of 1,2-amino tertiary alcohols. thieme-connect.de
Table 2: Examples of Transition Metal-Catalyzed Reactions for Amino Alcohol Synthesis
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Pd(II)/bis-sulfoxide | Diastereoselective allylic C-H amination | syn-1,2-amino alcohols | Not specified for ee, high diastereoselectivity | nih.gov |
| Iridium Complex | Enantio- and diastereoselective allylic substitution | Amino acid derivatives | High ee reported | nih.gov |
| Copper/Chiral Ligand | Asymmetric addition to alkynes | γ-Amino alcohols | Up to 99% ee | researchgate.net |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. acs.org Chiral Brønsted acids and amines are common organocatalysts.
Brønsted Acid Catalysis: Chiral phosphoric acids have proven effective in catalyzing enantioselective reactions for constructing indole-containing molecules. For example, the catalytic enantioselective Pictet-Spengler reaction of tryptamine (B22526) derivatives with aldehydes is a direct method to access the tetrahydro-β-carboline skeleton, which is structurally related to indole amino alcohols. oup.com Similarly, chiral Brønsted acids can catalyze the transfer hydrogenation of 3H-indoles to produce optically active indolines with high enantioselectivity (up to 97% ee). organic-chemistry.org
Amine Catalysis: Primary and secondary amines, often derived from proline, can catalyze asymmetric Michael additions. nih.gov For instance, the Michael addition of α-aryl-isocyanoacetates to vinyl phenyl selenone has been used as a key step in the total synthesis of indole alkaloids. oup.com One-pot asymmetric Mannich reactions using unmodified aldehydes as donors have also been developed, providing access to α,β-amino alcohol derivatives. researchgate.net
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org
Oxazolidinones, particularly those popularized by Evans, are highly effective chiral auxiliaries. They can be prepared from readily available amino alcohols. For the synthesis of a structure like this compound, one could envision attaching an indoleacetyl group to a chiral oxazolidinone. Subsequent stereoselective reduction of the ketone or alkylation at the α-position, directed by the auxiliary, would establish the desired stereochemistry.
A prominent example of a chiral amino alcohol used as a building block for auxiliaries and ligands is cis-1-amino-2-indanol. nih.govmdpi.com Methodologies for its synthesis often rely on chiral auxiliaries themselves or serve to highlight principles applicable to other amino alcohol syntheses. nih.govnih.gov For example, boron enolates derived from an oxazolidinone of cis-1-amino-2-hydroxyindan react with aldehydes to give aldol products with high enantioselectivity. nih.gov This strategy allows for the controlled formation of a C-C bond and a new stereocenter, which is a key step in building up complex amino alcohol structures.
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelate to direct stereoselection | wikipedia.org |
| Camphorsultam | Diels-Alder, Alkylations | Provides high steric hindrance on one face | wikipedia.org |
| Pseudoephedrine | Alkylation of amides | Forms a stable chelate with lithium | |
| SAMP/RAMP | Alkylation of hydrazones | Asymmetric α-alkylation of ketones/aldehydes |
Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.comnih.gov This approach is increasingly important for producing chiral intermediates for the pharmaceutical industry. mdpi.comnih.gov
Dehydrogenases and Reductases: Alcohol dehydrogenases (ADHs) can catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols with excellent enantiomeric excess (>99% ee). frontiersin.org For the synthesis of this compound, a retrosynthetic approach involving the reduction of an α-amino ketone would be well-suited for a dehydrogenase. Alternatively, engineered amine dehydrogenases (AmDHs) have been developed for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org
Transaminases (TAs): Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. This method is highly effective for synthesizing chiral amines. Multi-step biocatalytic cascades combining transaminases with other enzymes, like transketolases, have been designed to produce complex chiral amino alcohols from simple starting materials. researchgate.net
Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols or amines via enantioselective acylation. mdpi.com In the synthesis of chiral aminoindanols, lipase (B570770) PS 30 was used to resolve racemic trans-1-azido-2-indanol, affording both enantiomers with >96% ee. mdpi.com This strategy separates a racemic mixture into its constituent enantiomers.
Asymmetric Catalysis in Indole Amino Alcohol Construction
Chemo- and Regioselective Synthesis
The synthesis of chiral amino alcohols, particularly those incorporating a heterocyclic scaffold like indole, is of significant interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. The chemo- and regioselectivity of synthetic routes are paramount in achieving the desired molecular architecture efficiently. Advanced methodologies for preparing this compound and its analogues focus on precise control over the formation of both the indole core and the chiral amino alcohol side chain. These strategies can be broadly categorized into the construction of the indole ring from precursors already bearing the side chain, the functionalization of a pre-existing indole nucleus, and the convergent assembly through multicomponent reactions.
Cyclization Reactions for Indole Ring Formation from Amino Alcohol Precursors
A classical approach to indole synthesis involves the cyclization of a substituted aniline (B41778) derivative. When the goal is to synthesize an indole with a pre-determined side chain, such as an amino alcohol, the synthetic strategy must accommodate this functionality within the starting materials. This often requires the use of protecting groups for the amine and alcohol moieties to ensure compatibility with the reaction conditions, particularly when strong acids are employed.
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, which proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. byjus.comwikipedia.org The reaction involves the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, followed by a drugfuture.comdrugfuture.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. byjus.comwikipedia.org To apply this to the synthesis of the target compound, a ketone or aldehyde precursor containing a protected amino alcohol function is required. The choice of acid catalyst is critical and can range from HCl and H₂SO₄ to Lewis acids like ZnCl₂ and BF₃·OEt₂. wikipedia.orgrsc.org
Another venerable method is the Bischler-Möhlau indole synthesis , which forms a 2-substituted indole by heating an α-haloketone or α-hydroxyketone with an excess of aniline. drugfuture.comdrugfuture.com The reaction proceeds through the formation of a 2-arylaminoketone intermediate, which then cyclizes. drugfuture.com While historically limited by harsh conditions and unpredictable regioselectivity, modern variations have been developed using milder catalysts like lithium bromide or microwave irradiation to improve yields and consistency. wikipedia.orgchemeurope.com For the synthesis of an indole-amino alcohol, the aniline precursor could be substituted with a protected amino alcohol group, which would ultimately be positioned on the indole ring following cyclization.
More contemporary methods often utilize transition-metal catalysis to achieve cyclization under milder conditions. Palladium-catalyzed reactions, for instance, can be used to construct indoles from 2-alkynylanilines. mdpi.com These methods offer high efficiency and functional group tolerance, making them suitable for complex substrates like amino alcohol precursors. mdpi.com A one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids has also been reported as a direct route to N-acyl indolines, which can be subsequently oxidized to indoles. nih.gov
| Indole Synthesis Method | Key Precursors | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Aryl hydrazine (B178648) and a ketone/aldehyde with amino alcohol side chain | Brønsted or Lewis acid (e.g., HCl, ZnCl₂) heat byjus.comwikipedia.org | Versatile, widely applicable; requires acid-stable protecting groups. rsc.org |
| Bischler-Möhlau Synthesis | α-Haloketone and an aniline derivative bearing amino alcohol moiety | Heat, excess aniline; milder variants use LiBr or microwaves. drugfuture.comwikipedia.orgchemeurope.com | Forms 2-substituted indoles; harsh traditional conditions. chemeurope.com |
| Palladium-Catalyzed Cyclization | 2-Alkynylaniline with protected amino alcohol group | Pd catalyst (e.g., PdCl₂(CH₃CN)₂), solvent, heat. mdpi.com | Mild conditions, high functional group tolerance. mdpi.com |
Functionalization of Existing Indole Scaffolds to Access Amino Alcohol Structures
An alternative and often more direct strategy involves the elaboration of a readily available indole scaffold to introduce the desired C3-substituted amino alcohol side chain. This approach allows for late-stage functionalization and avoids exposing sensitive functionalities to the potentially harsh conditions of indole ring formation.
A common method begins with an addition to an indole-3-carboxaldehyde . Nucleophilic addition of an organometallic reagent, such as a Grignard reagent (RMgX), to the aldehyde carbonyl group produces a secondary alcohol after an acidic workup. libretexts.orgyoutube.com To install the amino group, the resulting alcohol can be converted into a suitable leaving group and displaced with an amine source, or subjected to a Mitsunobu reaction with a nitrogen nucleophile. The stereochemistry of the final product depends on the specific reagents and reaction sequence chosen.
For a highly chemo-, regio-, and stereoselective synthesis, the Sharpless Asymmetric Aminohydroxylation (ASAH) is a premier method. nih.gov This reaction converts an alkene into a vicinal amino alcohol in a single, highly controlled step. wikipedia.orgrsc.org The substrate for synthesizing the target compound would be 3-vinylindole. The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand and a nitrogen source, such as a chloramine (B81541) salt. organic-chemistry.org The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the addition, allowing access to either enantiomer of the product. nih.govorganic-chemistry.org The reaction proceeds via a syn-addition of the amino and hydroxyl groups across the double bond. organic-chemistry.org The regioselectivity, determining which carbon receives the amino group versus the hydroxyl group, can be influenced by the choice of ligand and the nitrogen source. organic-chemistry.orgrsc.org
| Functionalization Method | Indole Substrate | Key Reagents | Product Type | Selectivity Control |
|---|---|---|---|---|
| Grignard Addition & Subsequent Amination | Indole-3-carboxaldehyde | 1. Grignard reagent (e.g., MeMgBr) 2. Amination sequence | Secondary alcohol, then amino alcohol libretexts.orgyoutube.com | Substrate and reagent control; often produces racemic mixtures without chiral auxiliaries. |
| Sharpless Asymmetric Aminohydroxylation | 3-Vinylindole | OsO₄ (cat.), chiral ligand (DHQ or DHQD derivative), N-source (e.g., Chloramine-T) organic-chemistry.org | syn-1,2-Amino alcohol wikipedia.org | Excellent enantioselectivity controlled by the chiral ligand; regioselectivity influenced by ligand and N-source. nih.govrsc.org |
| C-3 Aminomethylation | Indole | 1,3,5-Triazinanes, heat nih.gov | C-3 aminomethylated indole nih.gov | Reaction pathway (aminomethylation vs. rearrangement) is controlled by the absence or presence of a Lewis acid. nih.gov |
Multicomponent Reaction Strategies for Indole-Amino Alcohol Synthesis
Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules by combining three or more starting materials in a single synthetic operation. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been adapted for the synthesis of functionalized indoles.
The Mannich reaction is a classic three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine. umich.edu When indole is used as the nucleophilic component, it attacks an in situ-generated iminium ion to form a gramine (B1672134) derivative (a C-3 aminomethylated indole). researchgate.netarkat-usa.org By carefully selecting the aldehyde and amine components, this reaction can be used to construct the core of the amino alcohol side chain. For example, a one-pot, three-component reaction of an indole, an amine, and an alcohol (which is oxidized in situ to an aldehyde) has been developed for the synthesis of 3-amino-alkylated indoles. nih.gov
The Petasis reaction , also known as the borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. umich.edu An adaptation of this reaction using an indole-derived boronic acid, a chiral amine, and glyoxalic acid has been shown to produce N-substituted-indolylglycines with excellent diastereoselectivity. researchgate.netumich.edu
More recently, an innovative two-step process involving an Ugi four-component reaction (U-4CR) followed by an acid-induced cyclization has been developed to synthesize multi-substituted indole-2-carboxamides. rug.nl This approach combines anilines, glyoxal, formic acid, and various isocyanides to build the indole core under mild, metal-free conditions. rug.nl While this specific example leads to an amide, the principles of MCRs demonstrate the potential for designing a convergent route where indole, an aldehyde component (like glyoxal), and an amine source could theoretically assemble to form an indole-amino alcohol structure in a highly efficient manner.
| Multicomponent Reaction | Typical Components | Key Intermediate/Process | Relevance to Target Structure |
|---|---|---|---|
| Mannich Reaction | Indole, Aldehyde, Amine umich.eduarkat-usa.org | Nucleophilic attack of indole on an iminium ion. umich.edu | Directly forms C-3 aminomethylated indoles (gramines), which are precursors to the target structure. nih.gov |
| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl-boronic acid researchgate.net | Condensation to form an iminium ion, followed by addition of the boronic acid. | Can be used to synthesize α-amino acids from glyoxylic acid; adaptable for indole-containing components. umich.edu |
| Ugi / Cyclization Strategy | Aniline, Glyoxal, Formic Acid, Isocyanide rug.nl | Ugi adduct formation followed by acid-catalyzed cyclization. rug.nl | Demonstrates a convergent MCR approach to build the indole core itself from simple precursors. rug.nl |
Stereochemical Control and Diastereoselectivity in 1s 1 Amino 2 1h Indol 3 Yl Ethanol Synthesis
Principles of Chiral Induction and Stereocontrol
Chiral induction is the process by which the chirality in one molecule influences the formation of a new stereocenter in another, leading to an unequal mixture of stereoisomers. wikipedia.org In the context of synthesizing (1S)-1-Amino-2-(1H-indol-3-YL)ethanol, the objective is to create the desired stereochemistry at the carbon bearing the hydroxyl group, relative to the existing or simultaneously formed stereocenter at the carbon bearing the amino group. Stereocontrol refers to the broader set of strategies used to dictate the stereochemical outcome of a reaction. wikipedia.org
Several key strategies are employed to achieve this control:
Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are widely used because their rigid, well-defined structures provide a predictable steric environment, forcing reagents to attack the substrate from a specific face. wikipedia.orgnumberanalytics.com
Chiral Catalysts : A chiral catalyst, used in substoichiometric amounts, creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer or diastereomer over the other. sciengine.com This approach is highly efficient and is central to modern asymmetric synthesis. Examples include metal complexes with chiral ligands, such as those used in asymmetric hydrogenation or transfer hydrogenation. researchgate.netnih.gov
Chiral Reagents : These are stoichiometric reagents that are themselves chiral. york.ac.uk Their inherent chirality influences the stereochemical outcome of the reaction. An example is the use of chiral boranes for asymmetric reductions. york.ac.uk
The effectiveness of these strategies relies on exploiting subtle differences in the transition state energies leading to the various possible stereoisomers. Factors such as steric hindrance, conformational rigidity, and electronic effects are manipulated to favor the formation of the desired product. numberanalytics.com
Diastereoselective Synthesis of this compound Precursors
A common and effective route to chiral 1,2-amino alcohols is the diastereoselective reduction of a chiral α-amino ketone precursor. For the target molecule, this precursor would be 2-amino-1-(1H-indol-3-yl)ethanone. The key challenge is to control the approach of the reducing agent to the carbonyl group to selectively form one of the two possible diastereomeric alcohols: syn or anti.
The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom. acs.org Two main models govern the selectivity:
Chelation Control : In this model, a Lewis acidic metal from the reducing agent (e.g., zinc, lithium) coordinates with both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid five-membered ring. researchgate.net This locks the conformation of the molecule, and the hydride is delivered to the less sterically hindered face of the carbonyl, typically leading to the syn diastereomer.
Non-chelation (Felkin-Ahn) Control : When non-chelating reducing agents are used or when the nitrogen is protected with a bulky, non-coordinating group (like a trityl group), the conformation is dictated by steric and electronic effects. The largest group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, which generally favors the formation of the anti diastereomer. acs.org
Research has shown that by carefully selecting the reaction conditions, one can favor either the syn or anti product with high selectivity. For example, the reduction of N-carbamate-protected amino ketones with lithium aluminum tri-tert-butoxyhydride (LiAlH(O-t-Bu)₃) in ethanol (B145695) can selectively produce anti-amino alcohols. acs.org Conversely, using the same reducing agent in tetrahydrofuran (B95107) (THF) on an N-trityl-protected amino ketone can yield the syn product. acs.org
| N-Protecting Group | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|---|
| Carbamate (B1207046) (Cbz) | LiAlH(O-t-Bu)₃ | Ethanol | -78 | anti | Typically >95:5 | acs.org |
| Trityl (Tr) | LiAlH(O-t-Bu)₃ | THF | -5 | syn | Typically >95:5 | acs.org |
| Boc | Zn(BH₄)₂ | THF | -78 | anti | High preference | researchgate.net |
| Unprotected | Ru-TsDPEN catalyst | Formic acid/triethylamine | 28 | (S)-enantiomer | >99% ee | researchgate.netnih.gov |
Enantiomeric Purity Assessment in Academic Research Context
After a chiral synthesis, it is crucial to determine the success of the stereochemical control by measuring the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee), which is a measure of the dominance of one enantiomer over the other. numberanalytics.com In an academic research setting, several analytical techniques are routinely employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. heraldopenaccess.us The separation of enantiomers is achieved by using a chiral stationary phase (CSP). numberanalytics.com These stationary phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. By integrating the areas of the peaks corresponding to each enantiomer in the chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = [([R] - [S])/([R] + [S])] x 100. numberanalytics.com
Gas Chromatography (GC) can also be used, employing a chiral column, and is particularly effective for volatile compounds. numberanalytics.com Like HPLC, it separates enantiomers based on differential interaction with a CSP.
Spectroscopic Methods offer alternative approaches:
Nuclear Magnetic Resonance (NMR) Spectroscopy : While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated by adding a chiral solvating agent or a chiral derivatizing agent. numberanalytics.com This creates diastereomeric complexes or compounds that have distinct NMR signals, allowing for quantification.
Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. numberanalytics.comnsf.gov The resulting spectrum is unique to each enantiomer (mirror images), and the magnitude of the CD signal can be correlated to the enantiomeric excess of a sample. nsf.govnih.gov
| Method | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation. | Widely applicable, high accuracy and precision, direct separation without derivatization. | Requires development of specific methods (column, mobile phase) for each compound. | numberanalytics.comheraldopenaccess.usgimitec.com |
| Chiral GC | Separation on a chiral column based on volatility and interaction. | High resolution and sensitivity. | Compound must be volatile or made volatile through derivatization. | numberanalytics.comcat-online.com |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; does not require complete separation. | May require derivatization; sensitivity can be lower than chromatographic methods. | numberanalytics.com |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by enantiomers. | Sensitive, requires small sample amounts, can be used for high-throughput screening. | Requires a chromophore near the stereocenter; calibration is necessary for ee determination. | nsf.govnih.gov |
Chemical Reactivity, Derivatization, and Transformation of 1s 1 Amino 2 1h Indol 3 Yl Ethanol
Reactions at the Amino Functionality
The primary amino group in (1S)-1-amino-2-(1H-indol-3-yl)ethanol is a key site for nucleophilic reactions. As with other primary amines, it can readily undergo acylation, alkylation, and condensation reactions. These transformations are fundamental in peptide synthesis and the creation of more complex molecular architectures.
For instance, the amino group can react with acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Similarly, alkylation with alkyl halides can produce secondary or tertiary amines, though controlling the degree of alkylation can be challenging. Reductive amination offers another route to substituted amines by reacting the amino alcohol with an aldehyde or ketone in the presence of a reducing agent. The amino group is also crucial for the formation of Schiff bases, as detailed in section 4.4.
Table 1: Representative Reactions of the Amino Functionality
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acyl chloride, Anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amine |
Reactions at the Hydroxyl Functionality
The primary hydroxyl group behaves as a typical alcohol, susceptible to oxidation and esterification. Its reactivity allows for the introduction of various functional groups, modifying the compound's polarity and chemical properties.
Oxidation of the hydroxyl group can yield different products depending on the reagents used. Mild oxidizing agents can convert the primary alcohol to an aldehyde, while stronger agents can lead to the corresponding carboxylic acid. Esterification, through reaction with a carboxylic acid (Fischer esterification) or its derivatives (e.g., acyl chlorides), is another common transformation, yielding esters that can serve as protecting groups or introduce new functionalities.
Table 2: Common Reactions of the Hydroxyl Functionality
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Aldehyde |
| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
Chemical Modifications of the Indole (B1671886) Moiety
The indole ring is an electron-rich aromatic system, making it prone to electrophilic substitution and transition-metal-catalyzed functionalization. nih.gov
Palladium-catalyzed reactions are powerful tools for the direct functionalization of C-H bonds in indoles, offering atom- and step-economical synthetic routes. beilstein-journals.org These methods can achieve high regioselectivity, targeting specific positions on the indole nucleus that are often difficult to access through classical electrophilic substitution.
The C-H activation can lead to various transformations, including alkenylation, arylation, and amination. beilstein-journals.orgnih.gov For example, the palladium(II)-catalyzed alkenylation of indoles typically proceeds via an electrophilic palladation followed by a syn-β-hydride elimination. beilstein-journals.org The regioselectivity (e.g., at the C-2, C-3, or C-4 position) can often be controlled by using specific directing groups attached to the indole nitrogen. beilstein-journals.orgnih.gov Research has demonstrated the C-3 selective allylation of 3-substituted indoles using allyl alcohols in a palladium-catalyzed reaction promoted by trialkylboranes. nih.gov Furthermore, a method for the synthesis of bis(indolyl)methanes has been developed through a palladium-catalyzed domino protocol involving C3-H bond activation of indole-carboxylic acids with benzyl (B1604629) alcohols in water. mdpi.com
Table 3: Examples of Palladium-Catalyzed Indole Functionalization
| Reaction Type | Catalyst/Reagents | Position Targeted | Product Type |
|---|---|---|---|
| Alkenylation | Pd(OAc)₂, Cu(OAc)₂ | C-3 | Alkenylindole |
| Allylation | Pd catalyst, Trialkylborane, Allyl alcohol | C-3 | 3-Allylindolenine |
| Benzylation | Pd catalyst, Benzyl alcohol | C-3 | Bis(indolyl)methane |
Indium-mediated reactions, particularly Barbier-type couplings, have emerged as a valuable method in organic synthesis, often conducted in aqueous media. acs.org These reactions can be applied to indole derivatives to form new carbon-carbon bonds. For example, indium-catalyzed cyclization of 2-ethynylanilines is a known route to produce polyfunctionalized indole derivatives. organic-chemistry.org While direct indium-mediated transformations on this compound are not extensively documented in the provided context, the principles of indium-mediated allenylation of arylglyoxals suggest potential applicability. acs.org This reaction allows for the diastereoselective synthesis of bis(α-hydroxyallenes) and α,α′-dihydroxyallenynes, showcasing indium's utility in complex molecule synthesis. acs.org
Synthesis of Complex Derivatives and Conjugates (e.g., Schiff Bases and Metal Complexes)
The primary amino group of this compound is a key handle for synthesizing complex derivatives such as Schiff bases. Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.net This reaction is typically reversible and catalyzed by acid or base.
These Schiff base ligands, often containing additional donor atoms from the hydroxyl group and the indole nitrogen, are excellent chelating agents for a variety of metal ions. nih.govscirp.org The reaction of a Schiff base derived from an amino alcohol with metal salts (e.g., acetates or chlorides of copper, zinc, cobalt, or nickel) can lead to the formation of stable metal complexes. nih.govscirp.org The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, and unique spectral and electronic properties. scirp.org The synthesis of such complexes is a significant area of research due to their potential applications in catalysis and materials science.
Table 4: Synthesis of Schiff Bases and Metal Complexes
| Derivative Type | Reactants | General Conditions |
|---|---|---|
| Schiff Base | This compound + Aldehyde/Ketone | Reflux in a suitable solvent (e.g., ethanol) |
Role As a Chiral Building Block, Ligand, and Auxiliary in Advanced Organic Synthesis
Application in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Chiral 1,2-aminoalcohols like (S)-tryptophanol are highly effective precursors for catalysts in numerous enantioselective transformations due to their ability to form rigid, well-defined metal complexes.
Development of Ligands for Enantioselective Reactions
The development of new chiral ligands is crucial for advancing asymmetric catalysis. The amino and hydroxyl moieties of (S)-tryptophanol can act as two coordination points for a metal center, forming a stable five-membered chelate ring. This bidentate coordination, combined with the steric influence of the indole (B1671886) group, creates a well-defined chiral environment around the metal, enabling high stereocontrol.
Derivatives of (S)-tryptophanol are particularly effective as ligands in the enantioselective addition of organozinc reagents to aldehydes. scielo.brwikipedia.org In these reactions, the chiral ligand first reacts with the dialkylzinc reagent to form a catalytically active zinc-alkoxide complex. scielo.br The aldehyde then coordinates to the zinc center, and the chiral ligand environment dictates the facial selectivity of the subsequent alkyl group transfer, leading to the formation of a specific enantiomer of the secondary alcohol. wikipedia.orgresearchgate.net The bulky indole group of a tryptophanol-derived ligand plays a critical role in differentiating the two faces of the aldehyde.
| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Benzaldehyde | (S)-Tryptophanol-derived β-hydroxy oxazoline | 95 | 93 | (R) |
| 4-Chlorobenzaldehyde | (S)-Tryptophanol-derived β-hydroxy oxazoline | 92 | 96 | (R) |
| 4-Methoxybenzaldehyde | (S)-Tryptophanol-derived β-hydroxy oxazoline | 98 | 90 | (R) |
| 2-Naphthaldehyde | (S)-Tryptophanol-derived β-hydroxy oxazoline | 88 | 92 | (R) |
Table 1: Representative results for the enantioselective addition of diethylzinc to various aromatic aldehydes using a catalyst system derived from an amino alcohol-based ligand. Data is analogous to results obtained with similar terpene-derived ligands. scielo.brresearchgate.net
Catalyst Design for Chiral Transformations
One of the most significant applications of chiral amino alcohols is in the design of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. insuf.orgnih.gov These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the reducing agent. wikipedia.orgmdpi.com
An oxazaborolidine catalyst is readily formed in situ or pre-formed by the condensation of (S)-tryptophanol with a borane source, such as borane-dimethyl sulfide complex (BMS). nih.gov In the catalytic cycle, the Lewis acidic boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone. This coordination, which is sterically directed by the bulky indole substituent, activates the ketone for reduction. The borane reductant is delivered to the activated ketone via coordination with the Lewis basic nitrogen atom of the catalyst, with the hydride being transferred to one specific face of the carbonyl, yielding the chiral alcohol with high enantioselectivity. insuf.org The predictable stereochemical outcome and high levels of asymmetric induction make this a powerful tool in synthesis. nih.gov
| Ketone | Product Alcohol | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 1-Phenylethanol | 89 | 91 |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 95 | 94 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 90 | 92 |
| Propiophenone | 1-Phenyl-1-propanol | 92 | 89 |
Table 2: Representative results for the CBS reduction of various prochiral ketones using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol. Data is analogous to results obtained with cis-1-amino-2-indanol. ijprs.com
Chiral Auxiliaries in Diastereoselective Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is removed, yielding an enantiomerically enriched product. (S)-Tryptophanol is an excellent candidate for a chiral auxiliary due to its ready availability and the robust stereocontrol it can impart.
In a typical application, (S)-tryptophanol is reacted with a carboxylic acid derivative to form an amide. The α-proton of this N-acyl derivative can be deprotonated with a strong base to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity. nih.govharvard.edu The stereochemical outcome is directed by the chiral auxiliary; the bulky indole group effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side. wikipedia.orgnih.gov
This strategy is particularly effective for the asymmetric synthesis of α-substituted carboxylic acids. After the diastereoselective alkylation, the auxiliary can be cleaved under hydrolytic conditions to release the chiral carboxylic acid and recover the (S)-tryptophanol, which can be recycled. wikipedia.org
| N-Acyl Group | Electrophile (R-X) | Diastereomeric Excess (de %) | Product Configuration |
| Propanoyl | Benzyl (B1604629) bromide | >98 | (S) |
| Propanoyl | Iodomethane | >98 | (S) |
| Butanoyl | Allyl iodide | >95 | (S) |
| Phenylacetyl | Ethyl iodide | >95 | (S) |
Table 3: Representative results for the diastereoselective alkylation of N-acyl amides derived from a chiral amino alcohol auxiliary. The high diastereoselectivity is attributed to the steric shielding by the auxiliary. Data is analogous to results from auxiliaries like pseudoephenamine. nih.govharvard.edu
Utility in Chiral Resolution of Racemic Mixtures
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. insuf.org One of the most common methods involves the formation of diastereomeric salts. This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. harvard.edu
(1S)-1-Amino-2-(1H-indol-3-YL)ethanol, being a chiral amine, is an effective resolving agent for racemic mixtures of acidic compounds, such as carboxylic acids. When (S)-tryptophanol is added to a solution of a racemic carboxylic acid, it forms two diastereomeric salts: [(S)-amine·(R)-acid] and [(S)-amine·(S)-acid]. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubilities. By carefully choosing the solvent system, one of the diastereomeric salts can be selectively crystallized from the solution. After separation by filtration, the pure enantiomer of the acid can be recovered from the salt by treatment with a base, and the chiral resolving agent, (S)-tryptophanol, can be recovered and reused.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of synthetic routes to (1S)-1-Amino-2-(1H-indol-3-YL)ethanol that are not only efficient but also environmentally benign. The principles of green chemistry are expected to drive innovation in this area, moving away from traditional methods that may involve harsh reagents, multiple steps, and significant waste generation.
Key areas of focus will include:
One-Pot and Tandem Reactions: Designing multi-component reactions where starting materials are converted to the desired product in a single flask can significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.net A potential approach could involve a one-pot asymmetric hydrogenation of an in situ generated α-amino ketone, a strategy that has proven successful for other chiral 1-aryl-2-aminoethanols. researchgate.net
Solvent-Free and Alternative Solvent Systems: Research into performing syntheses under solvent-free conditions, such as through grinding or ultrasound irradiation, can minimize the environmental impact of organic solvents. researchgate.net The use of greener solvents like water or ionic liquids is another promising avenue.
Use of Renewable Starting Materials: Investigating pathways that utilize renewable bio-based feedstocks to construct the indole (B1671886) scaffold or the amino ethanol (B145695) side chain would represent a significant advance in sustainability.
Catalyst Reusability: The development of methodologies that employ recyclable catalysts, such as silica-supported boron sulfonic acid or copper oxide nanoparticles, would enhance the cost-effectiveness and sustainability of the synthesis. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
| One-Pot Asymmetric Hydrogenation | Reduced workup, improved atom economy | Synthesis of chiral β-amino alcohols researchgate.net |
| Ultrasound-Assisted Synthesis | Faster reaction times, solvent-free conditions | Synthesis of 3-alkenylated indoles researchgate.net |
| Reusable Heterogeneous Catalysts | Ease of separation, reduced cost | Synthesis of bis(indolyl)methanes researchgate.net |
Exploration of New Catalytic Systems for Enantioselective Synthesis
Achieving high enantioselectivity in the synthesis of this compound is critical. While methods exist, the exploration of novel catalytic systems promises to deliver higher yields, improved stereocontrol, and broader substrate scope.
Future research directions in this domain include:
Novel Chiral Ligands: The design and synthesis of new chiral ligands for metal catalysts (e.g., Iridium, Ruthenium, Copper) are central to advancing asymmetric synthesis. researchgate.net Chiral amino alcohols, similar in structure to the target compound, have themselves been used as effective ligands in asymmetric reactions, suggesting a potential for autoinductive or self-replicating catalytic cycles. polyu.edu.hk
Organocatalysis: The use of small organic molecules as catalysts, such as chiral phosphoric acids, has emerged as a powerful tool in enantioselective synthesis. snnu.edu.cn Investigating the application of novel organocatalysts for the key bond-forming steps in the synthesis of this compound is a promising area.
Biocatalysis: Employing enzymes (e.g., transaminases, reductases) to catalyze the enantioselective steps could offer unparalleled selectivity under mild, aqueous conditions. Directed evolution and protein engineering could be used to tailor enzymes for this specific transformation.
Electrocatalysis: Stereoselective electrocatalytic methods are gaining traction for their ability to drive reactions with high efficiency and control. researchgate.net Exploring electrocatalytic decarboxylative transformations using serine-derived chiral acids could provide a novel and modular route to this class of amino alcohols. researchgate.net
| Catalytic System | Key Feature | Example Application |
| Chiral Phosphoric Acid | Metal-free, highly enantioselective | Asymmetric Fischer indolization snnu.edu.cn |
| Iridium Catalysts | Efficient for asymmetric hydrogenation | One-pot synthesis of chiral β-amino alcohols researchgate.net |
| Ruthenium Catalysts | Effective for asymmetric transfer hydrogenation | Synthesis of chiral γ-aminomethyl-γ-lactones researchgate.net |
| Chiral Amino Alcohols | Readily available, effective ligands | Asymmetric diethylzinc addition polyu.edu.hk |
Advanced Derivatization Strategies for Functional Diversification
This compound serves as a valuable chiral building block. Future research will undoubtedly focus on advanced derivatization strategies to create a diverse library of compounds with novel functionalities and potential therapeutic applications.
Unexplored avenues for derivatization include:
N-Functionalization: Modification of the primary amine can yield a wide range of amides, sulfonamides, and other derivatives. For instance, reaction with chloroacetyl chloride followed by substitution with various amines has been used to create novel indole derivatives with potential antimicrobial activity. nanobioletters.com
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or used as a handle for attachment to other molecules or solid supports.
Indole Ring Substitution: Introducing substituents onto the indole ring at various positions can modulate the electronic properties and biological activity of the molecule. This has been a successful strategy in developing potent antibacterial agents. nih.gov
Cyclization Reactions: Using the existing functional groups to construct new rings can lead to complex polycyclic structures. For example, intramolecular cyclization has been used to create macrolactones incorporating indole moieties. researchgate.net
Deeper Theoretical Insights into Reaction Dynamics and Stereocontrol
To rationally design more efficient and selective syntheses, a deeper understanding of the underlying reaction mechanisms and the factors governing stereocontrol is essential. Computational chemistry and theoretical studies are poised to play a crucial role in this endeavor.
Future research should focus on:
Computational Modeling of Transition States: Using techniques like Density Functional Theory (DFT), researchers can model the transition states of key stereodetermining steps. This can elucidate the origins of enantioselectivity in existing catalytic systems and guide the design of new, more effective catalysts. nih.gov
Mechanism Elucidation: DFT computations can help to distinguish between proposed reaction mechanisms, as demonstrated in the study of the electrophilic cyclization of tryptophan derivatives. nih.gov This knowledge is invaluable for optimizing reaction conditions and predicting outcomes.
Predictive Modeling: The development of predictive models that can accurately forecast the enantiomeric excess for a given catalyst and substrate would significantly accelerate the discovery of optimal reaction conditions and novel catalytic systems.
Understanding Non-Covalent Interactions: Investigating the subtle non-covalent interactions between the catalyst, substrate, and reagents can provide critical insights into the factors that control stereochemical outcomes.
By pursuing these future research directions, the scientific community can expect to develop more sustainable and efficient methods for the synthesis of this compound, uncover novel catalytic systems with superior performance, generate diverse libraries of functional derivatives, and gain a more profound theoretical understanding of the chemical processes involved.
Q & A
Basic: What synthetic strategies are recommended for producing enantiopure (1S)-1-Amino-2-(1H-indol-3-YL)ethanol?
Methodological Answer:
Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone intermediates or chiral resolution using diastereomeric salt formation. For example, highlights the use of X-ray crystallography to confirm stereochemistry in structurally similar indole-ethanol derivatives, ensuring enantiopurity . Chiral HPLC (e.g., using amylose- or cellulose-based columns) is critical for purity assessment, as demonstrated in studies on analogous compounds . Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (0–25°C) minimize racemization during amide coupling or reduction steps .
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Methodological Answer:
Contradictions in NMR assignments often arise from dynamic proton exchange or overlapping signals. Strategies include:
- Variable-temperature NMR : Suppress exchange broadening by cooling samples to –40°C, as applied in studies of indole derivatives .
- 2D NMR (COSY, HSQC) : Resolve signal overlap by correlating proton and carbon shifts, particularly for the indole NH and ethanolamine protons .
- Deuterated solvent screening : Use DMSO-d6 to sharpen NH signals, as described in for similar ethanolamine-indole systems .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C10H12N2O) with <2 ppm mass error, as in for related indole-acetyl compounds .
- Chiral HPLC : Validate enantiopurity using columns like Chiralpak IA/IB and isocratic elution (e.g., hexane:ethanol 90:10) .
- FT-IR spectroscopy : Identify key functional groups (e.g., NH stretch at ~3350 cm⁻¹, OH stretch at ~3200 cm⁻¹) .
Advanced: How can racemization be minimized during the synthesis of this compound?
Methodological Answer:
Racemization risks increase under basic or high-temperature conditions. Mitigation strategies include:
- Low-temperature reactions : Perform reductions (e.g., NaBH4) at 0–5°C to stabilize the chiral center .
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield the amino moiety during acidic/basic steps .
- In-line monitoring : Employ real-time Raman spectroscopy to detect early racemization, as validated in for reaction optimization .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation, as recommended in safety data sheets for indole derivatives .
- Lyophilization : For aqueous solutions, freeze-dry the compound to avoid hydrolysis, which is critical for amino-alcohol stability .
- Stability assays : Monitor degradation via periodic HPLC analysis (e.g., every 3 months) to ensure >95% purity .
Advanced: What experimental designs address low yields in multi-step syntheses of this compound?
Methodological Answer:
Low yields often stem from side reactions at the indole C3 position. Solutions include:
- Directed ortho-metalation : Use N-Boc protection to direct reactivity away from the indole ring, as shown in for acrylaldehyde-indole syntheses .
- Flow chemistry : Improve reaction control and scalability, reducing intermediate decomposition (e.g., residence time <2 minutes for unstable intermediates) .
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology, as applied in for pollution monitoring studies .
Advanced: How can researchers validate target engagement in receptor-binding studies involving this compound?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized receptors .
- Competitive radioligand assays : Use tritiated analogs to quantify displacement IC50 values, ensuring >90% receptor occupancy .
- Molecular docking : Cross-validate experimental data with computational models (e.g., AutoDock Vina) to identify key binding interactions, as in for fluorophenyl-indole derivatives .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles, as indole derivatives may cause skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation risks, particularly during solvent evaporation .
- Emergency procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste, per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
